L-Homoarginine

Catalog No.
S530046
CAS No.
156-86-5
M.F
C7H16N4O2
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Homoarginine

CAS Number

156-86-5

Product Name

L-Homoarginine

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N

SMILES

C(CCN=C(N)N)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Homoarginine; L-Homoarginine; NSC-27429; NSC27429; NSC 27429;

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N

Description

The exact mass of the compound L-Homoarginine is 188.1273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88868. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Homoarginine is a nonproteinogenic alpha-amino acid that serves as a structural analogue of arginine, differing by an additional methylene group in its side chain. It is also recognized as the guanidino derivative of lysine. This compound plays a significant role in various physiological processes, primarily by enhancing the availability of nitric oxide, which is crucial for endothelial function and cardiovascular health. At physiological pH, L-homoarginine exists in a cationic form due to the protonation of its guanidino group, influencing its interactions with biological systems .

L-Homoarginine's mechanism of action in the body is still being explored. However, research suggests it might influence cardiovascular health through its interaction with the L-arginine-NO pathway []. L-arginine is a precursor for NO, a molecule that relaxes blood vessels and improves blood flow []. L-Homoarginine's ability to compete with L-arginine for enzymes involved in NO production may modulate this pathway []. Additionally, L-Homoarginine might have independent effects on blood vessel function through mechanisms not fully understood [].

L-Homoarginine exhibits various biological activities that underscore its importance in human health:

  • Cardiovascular Health: Low plasma concentrations of L-homoarginine have been linked to increased risks of cardiovascular events and mortality. Studies indicate that it is an independent predictor of outcomes such as myocardial infarction and stroke .
  • Microbial Inhibition: It has shown inhibitory effects against certain pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential antimicrobial properties .
  • Toxicity: While beneficial in many contexts, L-homoarginine can be toxic to certain organisms, including insects and rodents, indicating a need for caution in its application .

L-Homoarginine is synthesized through pathways similar to those involved in the urea cycle:

  • Ornithine Transcarbamylase Pathway: This enzyme catalyzes the transaminidation reaction of lysine to produce L-homoarginine, although it has a higher affinity for ornithine .
  • Glycine Amidinotransferase Pathway: Another pathway involves glycine amidinotransferase transferring an amidino group from arginine to lysine, leading to the formation of L-homoarginine instead of guanidinoacetic acid, which is typically produced when glycine is the acceptor .

Studies have focused on the interactions between L-homoarginine and other compounds:

  • Cationic Amino Acid Transporters: L-Homoarginine competes with L-arginine for uptake via cationic amino acid transporters (CATs), particularly CAT1 and CAT2B. This competitive inhibition affects its bioavailability and physiological effects .
  • Enzyme Interactions: It interacts with nitric oxide synthases and arginases, exhibiting lower affinity compared to L-arginine, which may lead to unique regulatory roles in metabolic pathways involving these enzymes .

L-Homoarginine shares structural similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructureKey FeaturesUniqueness
ArginineC6H14N4O2Proteinogenic amino acid; precursor to nitric oxidePrimary substrate for nitric oxide synthesis
LysineC6H14N2O2Essential amino acid; involved in protein synthesisPrecursor for homoarginine
Guanidinoacetic AcidC5H10N4O2Intermediate in creatine synthesisDoes not directly produce nitric oxide
CitrullineC6H13N3O3Non-essential amino acid; involved in urea cyclePrecursor to arginine

L-Homoarginine's distinct structural feature (an additional methylene group) allows it to serve unique roles in biochemical pathways compared to these similar compounds. Its specific interactions with transporters and enzymes further emphasize its unique position within amino acid metabolism.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

188.12732577 g/mol

Monoisotopic Mass

188.12732577 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

213 - 215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JF751CK38I

Other CAS

156-86-5
1483-01-8

Wikipedia

Homoarginine

Dates

Modify: 2023-08-15
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2: Dunham NP, Chang WC, Mitchell AJ, Martinie RJ, Zhang B, Bergman JA, Rajakovich LJ, Wang B, Silakov A, Krebs C, Boal AK, Bollinger JM Jr. Two Distinct Mechanisms for C-C Desaturation by Iron(II)- and 2-(Oxo)glutarate-Dependent Oxygenases: Importance of α-Heteroatom Assistance. J Am Chem Soc. 2018 Jun 13;140(23):7116-7126. doi: 10.1021/jacs.8b01933. Epub 2018 Jun 4. PubMed PMID: 29708749; PubMed Central PMCID: PMC5999578.
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4: Da Boit M, Tommasi S, Elliot D, Zinellu A, Sotgia S, Sibson R, Meakin JR, Aspden RM, Carru C, Mangoni AA, Gray SR. Sex Differences in the Associations between L-Arginine Pathway Metabolites, Skeletal Muscle Mass and Function, and their Responses to Resistance Exercise, in Old Age. J Nutr Health Aging. 2018;22(4):534-540. doi: 10.1007/s12603-017-0964-6. PubMed PMID: 29582894.
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6: Konieczna L, Pyszka M, Okońska M, Niedźwiecki M, Bączek T. Bioanalysis of underivatized amino acids in non-invasive exhaled breath condensate samples using liquid chromatography coupled with tandem mass spectrometry. J Chromatogr A. 2018 Mar 23;1542:72-81. doi: 10.1016/j.chroma.2018.02.019. Epub 2018 Feb 12. PubMed PMID: 29477235.
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8: Mena-Ulecia K, Gonzalez-Norambuena F, Vergara-Jaque A, Poblete H, Tiznado W, Caballero J. Study of the affinity between the protein kinase PKA and homoarginine-containing peptides derived from kemptide: Free energy perturbation (FEP) calculations. J Comput Chem. 2018 Jun 15;39(16):986-992. doi: 10.1002/jcc.25176. Epub 2018 Feb 5. PubMed PMID: 29399821.
9: Schönhoff M, Weineck G, Hoppe J, Hornig S, Cordts K, Atzler D, Gerloff C, Böger R, Neu A, Schwedhelm E, Choe CU. Cognitive performance of 20 healthy humans supplemented with L-homoarginine for 4 weeks. J Clin Neurosci. 2018 Apr;50:237-241. doi: 10.1016/j.jocn.2018.01.035. Epub 2018 Feb 1. PubMed PMID: 29396070.
10: Boyko A, Ksenofontov A, Ryabov S, Baratova L, Graf A, Bunik V. Delayed Influence of Spinal Cord Injury on the Amino Acids of NO(•) Metabolism in Rat Cerebral Cortex Is Attenuated by Thiamine. Front Med (Lausanne). 2018 Jan 15;4:249. doi: 10.3389/fmed.2017.00249. eCollection 2017. PubMed PMID: 29379782; PubMed Central PMCID: PMC5775235.
11: Asakawa D, Takahashi H, Iwamoto S, Tanaka K. De Novo Sequencing of Tryptic Phosphopeptides Using Matrix-Assisted Laser Desorption/Ionization Based Tandem Mass Spectrometry with Hydrogen Atom Attachment. Anal Chem. 2018 Feb 20;90(4):2701-2707. doi: 10.1021/acs.analchem.7b04635. Epub 2018 Feb 6. PubMed PMID: 29359928.
12: Tsikas D, Bollenbach A, Hanff E, Kayacelebi AA. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes. Cardiovasc Diabetol. 2018 Jan 4;17(1):1. doi: 10.1186/s12933-017-0656-x. PubMed PMID: 29301528; PubMed Central PMCID: PMC5753492.
13: Faller KME, Atzler D, McAndrew DJ, Zervou S, Whittington HJ, Simon JN, Aksentijevic D, Ten Hove M, Choe CU, Isbrandt D, Casadei B, Schneider JE, Neubauer S, Lygate CA. Impaired cardiac contractile function in arginine:glycine amidinotransferase knockout mice devoid of creatine is rescued by homoarginine but not creatine. Cardiovasc Res. 2018 Mar 1;114(3):417-430. doi: 10.1093/cvr/cvx242. PubMed PMID: 29236952; PubMed Central PMCID: PMC5982714.
14: Mann E, Kluesener R, Boschann F, Ruppert J, Armbruster FP, Meinitzer A, Melzer C, Dschietzig TB. Homoarginine Associates with Zonulin and Tryptophan - Findings in a High-Risk Cohort of Patients Carrying an AICD. Clin Lab. 2017 Nov 1;63(11):1911-1918. doi: 10.7754/Clin.Lab.2017.170725. PubMed PMID: 29226642.
15: Kudo T, Nakatani S, Kakizaki M, Arai A, Ishida K, Wada M, Kobata K. Supplemented Chondroitin Sulfate and Hyaluronic Acid Suppress Mineralization of the Chondrogenic Cell Line, ATDC5, via Direct Inhibition of Alkaline Phosphatase. Biol Pharm Bull. 2017;40(12):2075-2080. doi: 10.1248/bpb.b17-00059. PubMed PMID: 29199232.
16: Aula H, Skyttä T, Tuohinen S, Luukkaala T, Hämäläinen M, Virtanen V, Raatikainen P, Moilanen E, Kellokumpu-Lehtinen PL. Adjuvant Breast Cancer Treatments Induce Changes in Homoarginine Level - A Prospective Observational Study. Anticancer Res. 2017 Dec;37(12):6815-6824. PubMed PMID: 29187460.
17: Radhakutty A, Mangelsdorf BL, Drake SM, Rowland A, Smith MD, Mangoni AA, Thompson CH, Burt MG. Opposing effects of rheumatoid arthritis and low dose prednisolone on arginine metabolomics. Atherosclerosis. 2017 Nov;266:190-195. doi: 10.1016/j.atherosclerosis.2017.10.004. Epub 2017 Oct 6. PubMed PMID: 29035782.
18: Ballard KD, Duguid RM, Berry CW, Dey P, Bruno RS, Ward RM, Timmerman KL. Effects of prior aerobic exercise on sitting-induced vascular dysfunction in healthy men. Eur J Appl Physiol. 2017 Dec;117(12):2509-2518. doi: 10.1007/s00421-017-3738-2. Epub 2017 Oct 10. PubMed PMID: 29018989.
19: Raedle-Hurst T, Mueller M, Meinitzer A, Maerz W, Dschietzig T. Homoarginine-A prognostic indicator in adolescents and adults with complex congenital heart disease? PLoS One. 2017 Sep 8;12(9):e0184333. doi: 10.1371/journal.pone.0184333. eCollection 2017. PubMed PMID: 28886170; PubMed Central PMCID: PMC5590899.
20: Olkowicz M, Debski J, Jablonska P, Dadlez M, Smolenski RT. Application of a new procedure for liquid chromatography/mass spectrometry profiling of plasma amino acid-related metabolites and untargeted shotgun proteomics to identify mechanisms and biomarkers of calcific aortic stenosis. J Chromatogr A. 2017 Sep 29;1517:66-78. doi: 10.1016/j.chroma.2017.08.024. Epub 2017 Aug 12. PubMed PMID: 28851525. a

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